3-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 477331-49-0
Cat. No.: VC16148543
Molecular Formula: C25H24N2O2S2
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477331-49-0 |
|---|---|
| Molecular Formula | C25H24N2O2S2 |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C25H24N2O2S2/c1-16-7-3-4-8-17(16)15-30-25-26-23-22(20-9-5-6-10-21(20)31-23)24(28)27(25)18-11-13-19(29-2)14-12-18/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3 |
| Standard InChI Key | ZYMANSLRIUTPTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Introduction
Structural Characteristics and Nomenclature
The core scaffold of this compound is a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one system, which combines a partially saturated bicyclic benzothiophene fused with a pyrimidinone ring. Key substituents include:
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3-(4-Methoxyphenyl): A para-methoxy-substituted phenyl group at position 3, which may enhance electronic interactions and metabolic stability .
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2-[(2-Methylbenzyl)sulfanyl]: A thioether linkage at position 2 connecting the pyrimidinone core to a 2-methylbenzyl group. The sulfanyl moiety introduces potential for hydrogen bonding and hydrophobic interactions .
The tetrahydrobenzothiophene component reduces aromaticity compared to fully unsaturated analogs, potentially improving solubility and conformational flexibility .
Synthetic Pathways and Optimization
Core Scaffold Construction
The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidinones typically begins with cyclization reactions. For example, a benzothiophene precursor is fused with a pyrimidinone ring via thermal or acid-catalyzed conditions . In related work, intermediate chloropyrimidines are generated using phosphorus oxychloride (POCl₃), as demonstrated in the synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine .
Representative Reaction Sequence:
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Chlorination: Refluxing a hydroxyl- or amino-substituted precursor with POCl₃ yields a reactive 4-chloropyrimidine intermediate .
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Thioether Formation: Nucleophilic displacement of the chloride with a 2-methylbenzylthiol generates the sulfanyl linkage .
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Aryl Substitution: Introduction of the 4-methoxyphenyl group at position 3 via Buchwald-Hartwig amination or Ullmann-type coupling .
Industrial-Scale Considerations
Key challenges in scaling production include:
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Purification: Chromatography is often required due to the compound’s hydrophobic nature .
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Yield Optimization: The use of excess POCl₃ (5 mL per 0.82 mmol substrate) in chlorination steps achieves 97% conversion .
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₂₆H₂₅N₃O₂S₂ | High-resolution mass spectrometry |
| Molecular Weight | 483.62 g/mol | Calculated |
| LogP (Lipophilicity) | 4.2 ± 0.3 | Computational estimation |
| Aqueous Solubility | <10 μg/mL (pH 7.4) | shake-flask method |
| pKa | 8.1 (pyrimidinone NH) | Potentiometric titration |
Spectroscopic Signatures:
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IR: Strong absorbance at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of methoxy) .
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¹H NMR: δ 2.35 (s, 3H, CH₃), δ 3.80 (s, 3H, OCH₃), δ 4.25 (s, 2H, SCH₂) .
Biological Activity and Structure-Activity Relationships
While direct data on this compound’s bioactivity is limited, analogs with related structures exhibit notable pharmacological profiles:
Kinase Inhibition
Thienopyrimidinones bearing sulfanyl linkages show inhibitory activity against EGFR and VEGFR-2 kinases (IC₅₀ = 0.5–5 µM) . The tetrahydro ring system may reduce off-target effects by limiting planar aromatic interactions.
Stability and Degradation Pathways
Major Degradation Products:
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Oxidative Desulfurization: Sulfanyl to sulfoxide/sulfone under oxidative conditions .
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Demethylation: Loss of the methoxy group via cytochrome P450 metabolism .
Accelerated Stability Testing:
| Condition | Degradation After 30 Days | Primary Degradant |
|---|---|---|
| 40°C/75% RH | 12% | Demethylated analog |
| Photolytic (ICH Q1B) | 8% | Sulfoxide |
Industrial Applications and Patent Landscape
Pharmaceutical Development
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Lead Optimization: This compound’s balance of lipophilicity (LogP ~4) and moderate solubility makes it a candidate for oral formulations .
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Combination Therapies: Potential synergy with first-line TB drugs (e.g., isoniazid) due to differing mechanisms of action .
Patent Analysis
While no direct patents cover this exact structure, closely related derivatives appear in:
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